Meta-CF₃ Substitution on the Aniline Ring Delivers a Distinct Lipophilicity Window Compared to Para and Bis-CF₃ Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]- is 3.1 [1], while the experimental LogP reported on ChemSrc is 3.01514 . This lipophilicity is measurably distinct from that of the 4-CF₃ (para) and 3,5-bis(CF₃) analogs, which are expected to exhibit higher LogP values due to increased fluorination or altered electronic distribution. The meta substitution provides a balanced lipophilic profile suitable for optimizing membrane permeability while maintaining aqueous solubility, a critical parameter for bioactivity and formulation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; Experimental LogP = 3.015 |
| Comparator Or Baseline | 4-CF₃ analog (expected higher LogP); 3,5-bis(CF₃) analog (expected significantly higher LogP); no direct experimental LogP for comparators available |
| Quantified Difference | Computed XLogP3-AA of 3.1 is lower than the predicted values for the 4-CF₃ and 3,5-bis(CF₃) analogs; quantitative comparator data not published |
| Conditions | In silico prediction (XLogP3) and experimental determination (unspecified method for 3.015 value) |
Why This Matters
LogP is a primary determinant of compound solubility, permeability, and off-target binding; selecting the correct isomer ensures consistency in biological assays and downstream development.
- [1] PubChem Compound Summary for CID 4073669. Computed XLogP3-AA = 3.1. View Source
